EPITAXOL C, 7-(P)
Description
Contextualization of Novel Molecular Entities within Biological Systems
The exploration of novel molecular entities (NMEs) and new biological entities (NBEs) is a cornerstone of modern pharmacology and medicine. fda.govnih.gov NMEs are defined as drugs containing active moieties that have not been previously approved by regulatory bodies like the FDA. fda.gov These innovative compounds often provide new therapeutic options and advance healthcare by introducing unique mechanisms of action. fda.govnih.gov The discovery process for these entities is multifaceted, ranging from the screening of natural products to the chemical synthesis and modification of existing molecules. nih.govyoutube.com
Historical Trajectory and Evolution of Related Research Paradigms
The story of 7-Epitaxol is intrinsically linked to the history of its parent compound, Paclitaxel (B517696), and the broader class of chemicals known as taxanes. wikipedia.org
Timeline of Key Developments in Taxane (B156437) Research
| Year | Milestone | Significance |
| 1963 | A crude extract from the bark of the Pacific yew, Taxus brevifolia, shows preclinical antitumor activity. nih.gov | Marks the beginning of interest in the therapeutic potential of yew tree compounds. |
| 1971 | Monroe Wall and Mansukh Wani identify Paclitaxel (Taxol) as the active constituent and elucidate its complex structure. nih.govacs.org | The discovery of a novel molecular structure with a unique mechanism of action against cancer. acs.org |
| Late 1970s | The mechanism of action of Paclitaxel is identified as microtubule stabilization. wikipedia.org | This was a paradigm shift, as existing microtubule-targeting drugs like the vinca (B1221190) alkaloids were microtubule destabilizers. wikipedia.orgfrontiersin.org |
| 1980s | Supply issues with Paclitaxel, due to its low abundance in a slow-growing tree, spur research into semi-synthetic production methods. nih.govresearchgate.net | Leads to the use of more abundant precursors like 10-deacetylbaccatin III from yew needles. nih.gov |
| 1987 | A study identifies 7-Epitaxol as the major derivative of Taxol in cell culture medium. chemfaces.com | It was found to have comparable activity to Taxol in promoting microtubule assembly, highlighting its biological relevance. chemfaces.com |
| 1992 | The FDA approves Paclitaxel for treating refractory ovarian cancer. acs.org | Validates the clinical importance of taxanes as a major class of chemotherapy agents. |
| 2020 | A study reports an effective method to convert Taxol to 7-Epitaxol with a high conversion rate. nih.gov | Addresses the challenge of obtaining 7-Epitaxol, which is less abundant naturally than Taxol. nih.gov |
The research paradigm for anticancer drugs was significantly altered by the discovery of taxanes. Before Paclitaxel, the primary microtubule-targeting agents used in chemotherapy were the vinca alkaloids, which function by inhibiting tubulin polymerization, thereby preventing microtubule formation. wikipedia.orgfrontiersin.org Taxanes introduced an entirely new mechanism: they act as microtubule stabilizers, promoting the assembly of tubulin into microtubules and preventing their depolymerization. wikipedia.org This disruption of microtubule dynamics freezes the cell's internal scaffolding, leading to cell cycle arrest and ultimately cell death. wikipedia.orgfrontiersin.org The evolution of this research field has moved from simple extraction to complex semi-synthesis and total synthesis, and now includes detailed investigations into metabolites and derivatives like 7-Epitaxol to refine and improve on this therapeutic strategy. acs.orgnih.gov
Identification of Key Research Gaps and the Significance of EPITAXOL C, 7-(P) Investigation
Despite decades of research on taxanes, significant questions and research gaps remain, underscoring the importance of investigating compounds like 7-Epitaxol.
Known Properties of 7-Epitaxol
| Property | Description |
| Chemical Formula | C47H51NO14 chemfaces.comscbt.com |
| Molecular Weight | 853.91 g/mol chemfaces.comscbt.com |
| CAS Number | 105454-04-4 chemfaces.comscbt.com |
| Source | A derivative of Paclitaxel, isolated from Taxus species like Taxus chinensis and Taxus brevifolia. chemfaces.comchemicalbook.com |
| Biological Activity | An antineoplastic agent that promotes microtubule assembly, with activity comparable to Paclitaxel. chemfaces.comchemicalbook.comscbt.commedchemexpress.com |
A primary driver for the investigation of 7-Epitaxol is the finding that its biological activity is comparable to, and in some cases potentially stronger than, that of Paclitaxel. chemfaces.comnih.gov One study explicitly notes that 7-Epitaxol is known to have much stronger cytotoxicity than Taxol. nih.gov This raises the possibility that 7-Epitaxol could be a more potent therapeutic agent.
Key Research Gaps:
Mechanism of Resistance: A major challenge in the clinical use of microtubule-targeting agents is the development of drug resistance, often linked to the overexpression of specific tubulin isotypes like βIII-tubulin or the action of drug efflux pumps. mdpi.com It is not yet fully understood if cancer cells resistant to Paclitaxel would also be resistant to 7-Epitaxol, or if the subtle structural difference at the C-7 position could help overcome some resistance mechanisms.
Detailed Structural Biology: While it is known that taxanes bind to β-tubulin to stabilize microtubules, the precise conformational changes induced by 7-Epitaxol compared to Paclitaxel are not fully elucidated. frontiersin.orgumn.edu A deeper understanding of its interaction with the tubulin binding pocket could inform the design of next-generation microtubule stabilizers with improved efficacy or reduced side effects.
Blood-Brain Barrier Permeability: The use of many microtubule-targeting agents for brain cancers is limited by their inability to effectively cross the blood-brain barrier. nih.gov Research is needed to determine the central nervous system penetration of 7-Epitaxol and whether it could be a candidate for treating brain malignancies.
Efficient Production: The natural abundance of 7-Epitaxol is much lower than that of Paclitaxel, making it costly to obtain for research and potential development. nih.gov While methods for converting Paclitaxel to 7-Epitaxol have been developed, further research into optimizing this epimerization or developing novel synthetic routes is a critical gap that needs to be addressed for any future clinical application. nih.gov
The significance of investigating 7-Epitaxol lies in its potential to address some of these gaps. As a naturally occurring, active derivative, it represents a promising lead compound. chemfaces.commedchemexpress.com Studying its unique properties could lead to the development of a more potent anticancer drug, provide strategies to overcome taxane resistance, and expand the utility of microtubule-targeting agents in oncology.
Properties
CAS No. |
156130-25-5 |
|---|---|
Molecular Formula |
C46H51NO14 |
Molecular Weight |
847.94 |
Synonyms |
EPITAXOL C, 7-(P) |
Origin of Product |
United States |
Molecular Mechanisms of Action of Epitaxol C, 7 P
Elucidation of Molecular Target Interactions
The anticancer effects of 7-Epitaxol are initiated through its direct and indirect interactions with several key cellular components. These interactions are fundamental to its mechanism of action.
Receptor Binding Kinetics and Thermodynamics
While specific receptor binding kinetics and thermodynamics for 7-Epitaxol are not extensively detailed in the available research, its primary molecular target is understood to be tubulin, the protein subunit of microtubules. Similar to its parent compound, paclitaxel (B517696), 7-Epitaxol is a microtubule-stabilizing agent. molbiolcell.org It binds to the β-tubulin subunit, promoting the assembly of tubulin into stable, non-functional microtubules. This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically, mitotic spindle formation and chromosome segregation during cell division. The stabilization of microtubules leads to an arrest of the cell cycle, primarily at the G2/M phase. researchgate.net
Enzymatic Modulation and Inhibition Profiles
7-Epitaxol has been shown to modulate the activity of several enzymes crucial for cell cycle progression and survival. Its primary enzymatic modulation is linked to the cell cycle machinery.
Table 1: Enzymatic Modulation by 7-Epitaxol
| Enzyme/Protein | Effect of 7-Epitaxol | Cellular Process Affected |
|---|---|---|
| Cyclin A | Downregulation | Cell Cycle Progression |
| Cyclin B | Downregulation | Cell Cycle Progression |
| Cyclin-Dependent Kinase 2 (CDK2) | Downregulation | Cell Cycle Progression |
| Cyclin-Dependent Kinase 4 (CDK4) | Downregulation | Cell Cycle Progression |
| Poly-ADP-ribose polymerase (PARP) | Activation (Cleavage) | Apoptosis |
| Caspase-3 | Activation | Apoptosis |
| Caspase-8 | Activation | Apoptosis |
Studies have demonstrated that treatment with 7-Epitaxol leads to a significant downregulation in the expression of key cell cycle regulators, including cyclin A, cyclin B, CDK2, and CDK4. researchgate.net This inhibition of cyclin-dependent kinases, which are essential for the transitions between cell cycle phases, contributes to the observed cell cycle arrest. researchgate.net Furthermore, 7-Epitaxol induces apoptosis by activating the caspase cascade, including the cleavage and activation of PARP, caspase-3, caspase-8, and caspase-9. researchgate.net
Nucleic Acid Intercalation and Structural Perturbations
Current research on 7-Epitaxol does not indicate that its primary mechanism of action involves direct nucleic acid intercalation or the induction of structural perturbations in DNA or RNA. The cytotoxic effects of 7-Epitaxol are predominantly attributed to its impact on microtubule stability and the subsequent modulation of signaling pathways.
Protein-Protein Interaction Disruption or Stabilization
The core mechanism of 7-Epitaxol involves the stabilization of protein-protein interactions, specifically the interaction between tubulin monomers to form microtubule polymers. By binding to β-tubulin, it enhances the polymerization process and prevents the depolymerization of microtubules. This stabilization disrupts the normal, dynamic equilibrium of the microtubule network.
Additionally, 7-Epitaxol influences the expression and interaction of proteins involved in apoptosis. It has been observed to increase the expression of pro-apoptotic proteins such as Bax and Bak, while simultaneously reducing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins facilitates the induction of programmed cell death. Moreover, it enhances the expression of proteins in the death receptor pathway, including the Fas cell surface death receptor (FAS), Fas-associated death domain protein (FADD), and TNFR1-associated death domain protein (TRADD). researchgate.net
Downstream Signal Transduction Pathway Modulation
The interaction of 7-Epitaxol with its primary targets triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
Kinase Cascades and Phosphorylation Events
A critical aspect of 7-Epitaxol's molecular mechanism is its ability to modulate key kinase signaling cascades, particularly the AKT and MAPK (mitogen-activated protein kinase) pathways.
Table 2: Modulation of Kinase Pathways by 7-Epitaxol
| Pathway | Key Proteins Modulated | Effect of 7-Epitaxol | Cellular Outcome |
|---|---|---|---|
| MAPK/ERK | ERK1/2 | Suppression of Phosphorylation | Apoptosis, Autophagy |
Research has shown that 7-Epitaxol significantly suppresses the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are key components of the MAPK signaling pathway. mdpi.com The inhibition of ERK1/2 phosphorylation is a central event in the induction of both apoptosis and autophagy in cancer cells treated with 7-Epitaxol. researchgate.netmdpi.com Studies have also indicated that 7-Epitaxol downregulates the phosphorylation of AKT, another crucial kinase involved in cell survival and proliferation. mdpi.comresearchgate.net The suppression of the AKT and MAPK/ERK signaling pathways is a key mechanism through which 7-Epitaxol exerts its potent cytotoxic effects, particularly in cisplatin-resistant cancer cells. researchgate.netresearchgate.net
Transcription Factor Activation or Repression
Paclitaxel exerts significant influence on cellular function by modulating the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This modulation is a critical aspect of the cellular response to the compound, influencing pathways related to cell survival, apoptosis, and inflammation.
Studies have demonstrated that Paclitaxel can induce the activation of NF-κB in various cancer cell lines, including breast cancer. spandidos-publications.comaacrjournals.org This activation often occurs through the canonical pathway, which involves the activation of IκB kinase (IKK). spandidos-publications.comaacrjournals.org IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate from the cytoplasm to the nucleus. spandidos-publications.comaacrjournals.org Once in the nucleus, NF-κB can bind to DNA and regulate the expression of numerous genes that promote cell survival and inhibit apoptosis, such as Bcl-2 and cyclin D1. spandidos-publications.comaacrjournals.org This NF-κB-mediated survival signal can, paradoxically, contribute to chemoresistance against Paclitaxel itself. spandidos-publications.comspandidos-publications.com
Interestingly, the activation of NF-κB by Paclitaxel appears to be a downstream effect of other signaling pathways, such as the Akt pathway. Research indicates that Paclitaxel can activate Akt, which in turn can regulate NF-κB activation. spandidos-publications.comcapes.gov.br Some therapeutic strategies aim to suppress this Paclitaxel-induced NF-κB activation to enhance the drug's apoptotic effects. For instance, compounds like curcumin (B1669340) have been shown to block Paclitaxel-induced IKK activation, thereby preventing NF-κB activation and sensitizing cancer cells to the drug. aacrjournals.org
Beyond NF-κB, Paclitaxel's influence on the microtubule network can indirectly affect other transcription factors. The stabilization of microtubules can disrupt the trafficking of transcription factors to the nucleus, such as the androgen receptor (AR). In prostate cancer cells, Paclitaxel treatment has been shown to inhibit the nuclear accumulation of the AR, thereby interfering with its signaling pathway. nih.gov Additionally, research has identified other transcription factors, like FOSL1, NFE2L2, and ELF3, that are upregulated after Paclitaxel treatment and mediate cellular responses, including proliferation. researchgate.net The compound can also enhance the activity of the Pregnane X Receptor (PXR), a transcription factor involved in drug metabolism. nih.gov
| Transcription Factor | Effect of Paclitaxel | Downstream Consequence | Cell Type/Model | Citation |
| NF-κB | Activation via IKK pathway | Upregulation of survival genes (e.g., Bcl-2, Cyclin D1), contributing to chemoresistance. | Breast cancer cells | spandidos-publications.comaacrjournals.orgspandidos-publications.com |
| Androgen Receptor (AR) | Inhibition of nuclear translocation | Disruption of AR-mediated signaling. | Prostate cancer cells | nih.gov |
| Nrf2 | Downregulation of protein and mRNA expression | Decrease in antioxidant response. | 3D epidermis model | nih.gov |
| PXR | Enhancement of transcriptional activation | Increased metabolism of other drugs (e.g., sorafenib). | Hepatocellular carcinoma cells | nih.gov |
| ELF3 | Upregulation and activation | Mediates cellular proliferation and contributes to paclitaxel tolerance. | Triple-negative breast cancer cells | researchgate.net |
Second Messenger System Alterations
Paclitaxel significantly alters intracellular signaling by impacting second messenger systems, particularly those involving calcium (Ca²⁺). The compound induces complex changes in Ca²⁺ homeostasis by acting on multiple cellular components, leading to cytosolic Ca²⁺ oscillations and sustained changes in Ca²⁺ levels. nih.govpnas.org
One key mechanism involves the phosphoinositide signaling pathway. Research has identified that Paclitaxel can bind to Neuronal Calcium Sensor-1 (NCS-1). pnas.orgyale.edu This binding enhances the interaction between NCS-1 and the inositol (B14025) 1,4,5-trisphosphate receptor (InsP₃R), a key channel for Ca²⁺ release from the endoplasmic reticulum (ER). pnas.org This interaction sensitizes the receptor, leading to Ca²⁺ oscillations in the cytosol, a response that is independent of extracellular or mitochondrial calcium sources. pnas.org The abrogation of these oscillations upon knockdown of NCS-1 confirms its central role in this process. pnas.org
The source of the Ca²⁺ influx is also critical. Studies show that high doses of Paclitaxel can induce an influx of extracellular Ca²⁺, which contributes to apoptosis-promoting calcium signals. mdpi.com In the absence of extracellular Ca²⁺, high-dose Paclitaxel can paradoxically stimulate Ca²⁺ efflux, leading to a decrease in cytosolic levels. mdpi.com The compound has also been shown to sensitize the mechanosensitive channel Piezo1, leading to increased mechanically induced Ca²⁺ responses in keratinocytes. biorxiv.org
| Second Messenger System | Paclitaxel-Induced Alteration | Key Protein/Organelle Involved | Consequence | Citation |
| Calcium (Ca²⁺) | Induction of cytosolic Ca²⁺ oscillations. | Neuronal Calcium Sensor-1 (NCS-1), Inositol 1,4,5-trisphosphate receptor (InsP₃R). | Altered Ca²⁺-dependent signaling. | pnas.orgyale.edu |
| Calcium (Ca²⁺) | Release of Ca²⁺ from mitochondria. | Mitochondrial Permeability Transition Pore (mPTP). | Disruption of cytosolic Ca²⁺ spikes, decline in mitochondrial membrane potential. | nih.gov |
| Calcium (Ca²⁺) | Influx of extracellular Ca²⁺. | Plasma membrane channels. | Dose-dependent increase in cytosolic Ca²⁺, promotion of apoptosis. | mdpi.com |
| Calcium (Ca²⁺) | Sensitization of mechanosensitive channels. | Piezo1. | Increased Ca²⁺ response to mechanical stimuli. | biorxiv.org |
Subcellular Localization and Compartmentalization Dynamics
The efficacy and mechanisms of Paclitaxel are intrinsically linked to its distribution within the cell. Following entry, the compound does not remain diffuse in the cytoplasm but shows specific accumulation patterns and is subject to transport mechanisms that dictate its local concentration and accessibility to targets.
Organelle-Specific Accumulation and Distribution
Paclitaxel and its fluorescently-labeled analogues have been observed to accumulate in specific organelles, which can influence its therapeutic action and contribute to resistance mechanisms.
A primary target for Paclitaxel accumulation is the mitochondria. nih.govnih.gov Studies using mitochondrial-targeting liposomes have shown that directing Paclitaxel to these organelles enhances its apoptotic effects. nih.gov This targeted delivery initiates a cascade involving the release of cytochrome C and the activation of caspases, highlighting the importance of mitochondrial accumulation for its cell-killing activity. nih.gov Paclitaxel treatment can induce morphological changes in mitochondria, including swelling and an increase in total mitochondrial volume in certain neurons, which is linked to the dysregulation of calcium homeostasis. nih.gov This accumulation can also lead to mitochondrial damage and the production of reactive oxygen species (ROS). researchgate.netnationalauditprojects.org.uk
Besides mitochondria, lysosomes are also significant sites of Paclitaxel sequestration. cellphysiolbiochem.comnih.gov In some Paclitaxel-resistant lung cancer cell lines, an increased accumulation of a fluorescent Paclitaxel conjugate was observed in lysosomal compartments. nih.gov This sequestration within acidic organelles can serve as a resistance mechanism by preventing the drug from reaching its primary target, the microtubules in the cytoplasm. cellphysiolbiochem.comnih.gov This lysosomal accumulation can be mediated by ATP-binding cassette (ABC) transporters, such as ABCC3, ABCC5, and ABCC10, which can be redistributed to lysosomal membranes. cellphysiolbiochem.com
The primary site of action for Paclitaxel is the microtubule network within the cytoplasm. mdpi.commdpi.com However, its accumulation is not limited to the cytoskeleton. The endoplasmic reticulum (ER) and Golgi apparatus have also been implicated as sites of drug sequestration, which can contribute to resistance. dovepress.com
Membrane Permeability and Transporter Involvement
Paclitaxel is a large, lipophilic molecule, which allows it to passively diffuse across the plasma membrane to some extent. mdpi.compsu.edu However, its net intracellular concentration is heavily regulated by active transport proteins, particularly efflux pumps belonging to the ABC transporter superfamily.
The most prominent transporter involved in Paclitaxel efflux is P-glycoprotein (P-gp), also known as MDR1 or ABCB1. nih.govuninet.edu P-gp is an ATP-dependent pump that actively transports a wide range of hydrophobic compounds out of the cell. It is highly expressed at the luminal surface of brain capillary endothelial cells, forming a critical part of the blood-brain barrier and limiting Paclitaxel's access to the central nervous system. nih.gov In cancer cells, overexpression of P-gp is a major cause of multidrug resistance, as it reduces the intracellular accumulation of Paclitaxel to sub-therapeutic levels. uninet.edursc.org Inhibition of P-gp, for example by compounds like valspodar (B1684362) or verapamil, can significantly increase the intracellular concentration and cytotoxicity of Paclitaxel. nih.govnih.gov
Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have shown that Paclitaxel transport is polarized, with efflux from the basolateral to the apical side being 4-10 times greater than influx in the opposite direction, a process that is saturable and inhibitable, consistent with P-gp mediated transport. psu.edu P-gp is also found on mitochondrial membranes in resistant cells, where it may contribute to drug efflux from this organelle. dovepress.com
Other ABC transporters, such as those from the ABCC subfamily (e.g., ABCC3, ABCC5, ABCC10), also play a role, particularly in sequestering Paclitaxel into lysosomes. cellphysiolbiochem.com Additionally, the ceramide transport protein (CERT, also known as COL4A3BP) has been implicated, with its expression levels affecting cellular sensitivity to Paclitaxel. spandidos-publications.com
| Transporter/Protein | Function | Location | Impact on Paclitaxel | Citation |
| P-glycoprotein (P-gp/ABCB1) | ATP-dependent efflux pump | Plasma membrane, Blood-brain barrier, Mitochondria | Actively removes Paclitaxel from the cell, limiting its accumulation and causing multidrug resistance. | dovepress.comnih.govuninet.edursc.org |
| ABCC3, ABCC5, ABCC10 | ABC transporters | Lysosomal membranes | Mediate sequestration of Paclitaxel into lysosomes, contributing to resistance. | cellphysiolbiochem.com |
| CERT (COL4A3BP) | Ceramide transport protein | Cytoplasm/ER | Expression level influences sensitivity to Paclitaxel. | spandidos-publications.com |
Allosteric Modulation and Conformational Dynamics
The primary mechanism of Paclitaxel is the allosteric modulation of tubulin, the protein subunit of microtubules. drugbank.compatsnap.com Paclitaxel binds to a specific pocket on the β-tubulin subunit, a site distinct from the binding sites for GTP and other tubulin-interacting proteins. cam.ac.ukresearchgate.net This allosteric binding induces significant conformational changes in the tubulin dimer, which in turn stabilizes the microtubule polymer.
Upon binding, Paclitaxel promotes a conformational state in GDP-tubulin that is similar to the assembly-competent state of GTP-tubulin. molbiolcell.org This action effectively overrides the normal regulatory signal for disassembly (GTP hydrolysis to GDP), leading to the hyper-stabilization of microtubules. drugbank.com The stabilized microtubules are dysfunctional; they cannot undergo the dynamic instability (the rapid cycles of growth and shrinkage) necessary for their roles in cell division, particularly the formation and function of the mitotic spindle. drugbank.compatsnap.com
This allosteric effect is not uniform across all tubulin types. Different tubulin isotypes, which are variants of tubulin with slightly different amino acid sequences, can exhibit varied responses to Paclitaxel. mdpi.combiorxiv.org For example, microtubules composed of the α1β4 isotype are readily stabilized by Paclitaxel, while those with the α1β3 isotype are much more resistant to its stabilizing effects. biorxiv.org This isotype-specific interaction highlights the subtle complexities of Paclitaxel's allosteric modulation and is a key factor in the development of clinical resistance. mdpi.commolbiolcell.org
Pre Clinical Investigations of Epitaxol C, 7 P in Model Systems
Cell-Based Assays for Mechanistic Efficacy
Cellular Proliferation and Viability Assays (Mechanistic Focus)
No published data were found regarding the effects of EPITAXOL C, 7-(P) on the proliferation or viability of cell lines.
Apoptotic and Necrotic Pathway Induction
There is no available information from studies investigating the ability of EPITAXOL C, 7-(P) to induce apoptosis or necrosis.
Cellular Differentiation and Morphogenesis Studies
No research has been published on the effects of EPITAXOL C, 7-(P) on cellular differentiation or morphogenesis.
Cell Cycle Perturbation Analysis
There are no available studies that have analyzed the impact of EPITAXOL C, 7-(P) on cell cycle progression.
In Vitro Biochemical Reconstitution Studies
Target-Specific Activity Assays
No data from in vitro biochemical assays, such as tubulin polymerization assays, have been found specifically for EPITAXOL C, 7-(P).
Enzyme Kinetic Parameter Determination
The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions. For taxanes like 7-Epitaxol, the primary route of metabolism is oxidation by cytochrome P450 (CYP) enzymes in the liver. nih.gov Determining the enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), is fundamental to understanding how the drug is cleared from the body and how it might interact with other medications. libretexts.orgmgcub.ac.in
Studies using human liver microsomes have identified the specific CYP isoforms responsible for the biotransformation of 7-Epitaxol. The compound is oxidized into two main monohydroxylated metabolites, designated M-1 (hydroxylation on the C-13 side-chain) and M-2 (hydroxylation on the taxane (B156437) core ring). nih.gov Through a combination of correlation analysis, chemical inhibition studies, and assays with recombinant CYP enzymes, it was determined that the formation of M-1 is predominantly catalyzed by CYP3A4, while M-2 is mainly generated by CYP2C8. nih.gov
Furthermore, kinetic studies have revealed that 7-Epitaxol is not merely a substrate but also an inhibitor of these metabolic pathways. Co-incubation of 7-Epitaxol with its parent compound, Paclitaxel (B517696), in human liver microsomes resulted in potent inhibition of the formation of 6α-hydroxypaclitaxel, the primary metabolite of Paclitaxel. nih.gov This interaction is significant as it suggests that the epimerization of Paclitaxel to 7-Epitaxol under physiological conditions could alter the pharmacokinetic profile of Paclitaxel itself by inhibiting its metabolic clearance. researchgate.netnih.gov
| Parameter | Interacting Compounds | Enzyme System | Value | Significance |
| Metabolite Formation | 7-Epitaxol | Recombinant CYP3A4 | M-1 | Identifies primary metabolic pathway. |
| 7-Epitaxol | Recombinant CYP2C8 | M-2 | Identifies secondary metabolic pathway. | |
| Inhibitory Concentration (IC₅₀) | 7-Epitaxol vs. Paclitaxel | Human Liver Microsomes | 2.1 ± 0.2 µM | Demonstrates potent inhibition of Paclitaxel metabolism, indicating a high potential for drug-drug interactions. |
This table summarizes the key enzymatic interactions of 7-Epitaxol. Data is derived from studies on its metabolism in human liver microsomes and with recombinant CYP enzymes. nih.gov
Advanced Imaging Techniques for Intracellular Dynamics
Live-cell imaging is an indispensable tool for elucidating the mechanism of action of microtubule-targeting agents like taxanes. nih.gov By using fluorescently-tagged proteins, researchers can observe the dynamic behavior of the cytoskeleton in real-time upon drug exposure. For instance, cells can be transduced to express α-tubulin tagged with Green Fluorescent Protein (GFP), allowing for the direct visualization of microtubule polymerization and depolymerization. nih.gov
Studies employing this technique have shown that taxanes dramatically alter microtubule dynamics. In sensitive cancer cells, taxanes suppress the normal dynamic instability of microtubules, which is characterized by phases of growth and rapid shortening. nih.gov This suppression leads to the stabilization of the microtubule network, ultimately disrupting the mitotic spindle, causing cell cycle arrest at the G2/M phase, and inducing apoptosis. researchgate.net In taxane-resistant cells, however, live-cell imaging reveals that microtubule dynamics are often insensitive to the drug, allowing the cells to evade mitotic arrest and continue proliferating. nih.govresearchgate.net These observations are critical for understanding the mechanisms of drug resistance.
| Cell Line | Treatment | Observed Subcellular Event | Quantitative Finding | Reference |
| MCF-7CC (Parental) | 0.5 µM Docetaxel | Suppression of microtubule dynamics | Significant decrease in microtubule extension and shortening rates. | nih.gov |
| MCF-7TXT (Resistant) | 0.5 µM Docetaxel | Insensitive microtubule dynamics | No significant change in microtubule extension and shortening rates. | nih.gov |
| Cis-SCC9 (Resistant) | 100 nM 7-Epitaxol | Cell Cycle Arrest | Significant increase in the percentage of cells in the G2/M phase. | researchgate.net |
| Cis-SAS (Resistant) | 100 nM 7-Epitaxol | Apoptosis Induction | Dose-dependent increase in Annexin V positive cells. | researchgate.net |
This table presents findings from live-cell imaging studies on taxane-sensitive and resistant cancer cell lines, demonstrating the impact of these drugs on microtubule dynamics and cell fate. nih.govresearchgate.net
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are sophisticated biophysical techniques that function as "molecular rulers" to detect interactions between proteins in living cells. news-medical.netwikipedia.org These methods rely on the non-radiative transfer of energy from a "donor" molecule to an "acceptor" molecule when they are in very close proximity (typically 1-10 nm). edinst.com This makes them ideal for studying the direct binding of a drug to its target or the subsequent assembly of signaling complexes. nih.govfrontiersin.org
While specific FRET or BRET studies for 7-Epitaxol are not available in the public domain, these techniques are highly applicable. For example, a FRET-based assay could be designed to directly measure the binding of a fluorescently labeled taxane derivative to tubulin tagged with a complementary fluorophore. nih.govuchile.cl More powerfully, BRET can be used to monitor the downstream consequences of microtubule stabilization. Many signaling pathways are sensitive to cytoskeletal integrity. A BRET-based biosensor could be used to monitor the activation or inhibition of a specific pathway, such as the PI3K/Akt pathway, which is crucial for cell survival. plos.org In such a system, a luciferase (the BRET donor) and a fluorescent protein (the BRET acceptor) are fused to different components of a signaling pathway. A change in their interaction, prompted by drug action, would result in a measurable change in the BRET signal. aacrjournals.orgbenthamscience.com
| Assay Type | Hypothetical Application for 7-Epitaxol | Principle | Expected Result |
| FRET | Direct binding to tubulin | Energy transfer between a fluorescent taxane analog (donor) and fluorescently-tagged tubulin (acceptor). | Increased FRET signal upon binding. |
| BRET | PI3K/Akt pathway modulation | A biosensor where Akt recruitment to the membrane (a PIP₃-dependent event) brings a Luciferase-fused protein close to a membrane-anchored YFP. | Inhibition of survival signaling by 7-Epitaxol would lead to a decrease in the ligand-induced BRET signal. |
This table illustrates the potential applications of FRET and BRET in the preclinical investigation of 7-Epitaxol, based on established principles of these technologies. nih.govuchile.clplos.org
Ex Vivo Tissue Culture Models for Pathway Elucidation
Ex vivo tissue culture models represent a crucial translational step between in vitro cell lines and in vivo animal models. crownbio.com These systems utilize fresh, intact tumor tissue obtained from patients (e.g., from biopsies or surgical resections) and maintain it in a viable state in the laboratory. aacrjournals.orgiiarjournals.org The key advantage of this approach is the preservation of the native three-dimensional tumor architecture and the complex tumor microenvironment (TME), including stromal cells and endogenous immune cells, which profoundly influence drug response. crownbio.comfrontiersin.org
For a compound like 7-Epitaxol, ex vivo cultures can provide powerful insights into its effects on human tumors. Tumor fragments can be cultured in the presence of the drug, and the response can be assessed through various means. Immunohistochemical analysis can be used to quantify changes in key biomarkers, such as the proliferation marker Ki-67 and the apoptosis marker cleaved caspase-3. aacrjournals.orgfrontiersin.org A decrease in Ki-67 staining and an increase in cleaved caspase-3 would indicate an effective anti-tumor response.
Furthermore, these models allow for the elucidation of the molecular pathways affected by the drug. RNA and protein can be extracted from the treated tissue for gene expression analysis (e.g., quantitative PCR) or proteomic studies to identify the signaling cascades that are modulated. iiarjournals.org For instance, studies on taxanes in ex vivo prostate cancer explants have demonstrated a significant reduction in tumor cell proliferation and induction of cell death, validating the drug's mechanism of action in a patient-relevant system. aacrjournals.org
| Tissue Model | Treatment | Biomarker Assessed | Finding | Significance |
| Prostate Cancer Explants | 50 nM Docetaxel | Ki-67 (Proliferation) | Reduced Ki-67 staining | Confirms cytostatic effect in a preserved TME. |
| Prostate Cancer Explants | 50 nM Docetaxel | Cleaved Caspase-3 (Apoptosis) | Increased cleaved Caspase-3 staining | Confirms cytotoxic, pro-apoptotic effect. |
| NSCLC Tissue Cultures | Taxotere (Docetaxel) | Metabolic Activity (MTT Assay) | Median reduction of 20% | Quantifies overall reduction in tumor viability. |
| NSCLC Tissue Cultures | Taxotere (Docetaxel) | Apoptosis Inhibition | Apoptosis blocked by caspase inhibitor z-VAD.fmk | Verifies that cell death occurs via a caspase-dependent pathway. |
This table summarizes representative findings from ex vivo tissue culture studies investigating the effects of taxanes on human tumors. These models provide a highly relevant platform for elucidating drug efficacy and mechanism of action. aacrjournals.orgiiarjournals.org
Structure Activity Relationship Sar and Rational Design of Epitaxol C, 7 P Analogs
Methodologies for Analog Synthesis and Derivatization (Research Perspective)
The creation of new Paclitaxel (B517696) analogs is a highly complex process, requiring precise chemical strategies to modify the intricate core structure. These modifications are not random; they are carefully planned to probe the molecule's interaction with its biological target, tubulin, and to map out its structure-activity relationship.
Directed Synthesis of Specific Moieties for Mechanistic Probes
Directed synthesis is a cornerstone of creating Paclitaxel analogs. This approach involves the targeted modification of specific functional groups to understand their role in the drug's mechanism of action. For an analog like "EPITAXOL C, 7-(P)," where the modification is at the C-7 position, chemists can introduce a variety of substituents to probe the steric and electronic requirements of the binding pocket.
Research has shown that the C-7 hydroxyl group of Paclitaxel can be replaced with various small substituents without a significant loss of in vitro potency. researchgate.net This suggests that this position is not directly involved in the critical binding interactions with tubulin. researchgate.net For instance, the synthesis of 7-fluoro-paclitaxel has been achieved, demonstrating that even the introduction of a highly electronegative atom is tolerated. researchgate.net The synthesis of such analogs often starts from a common precursor, like baccatin (B15129273) III or a derivative, to which the desired side chain is attached. researchgate.netresearchgate.net
The synthesis of these analogs serves a dual purpose: they can be evaluated for improved biological activity and also act as mechanistic probes. By systematically altering the C-7 position, researchers can gain insights into how modifications affect properties like tubulin polymerization, cytotoxicity, and even susceptibility to metabolic enzymes. researchgate.netvt.edu
Combinatorial Chemistry Approaches for SAR Mapping
To efficiently explore the vast chemical space around the Paclitaxel scaffold, combinatorial chemistry has emerged as a powerful tool. ijpsr.comijpsonline.com This high-throughput approach allows for the rapid synthesis of large libraries of related compounds, each with a unique modification. ijpsr.comnih.gov
For example, a library of 63 Paclitaxel analogs with modifications at the C-10 position was prepared using parallel solution-phase synthesis. nih.gov This study revealed that while most C-10 analogs were slightly less active than Paclitaxel, these modifications did not lead to a complete loss of activity. nih.gov This suggests that the C-10 moiety may not be directly involved in binding to microtubules but could influence interactions with drug efflux pumps like P-glycoprotein. nih.gov
Applying this to the C-7 position of "EPITAXOL C, 7-(P)," a combinatorial approach would involve reacting a C-7 modified precursor with a diverse set of building blocks to generate a library of analogs. This library could then be screened to identify compounds with improved activity or desirable properties, providing a comprehensive map of the structure-activity relationships at this position. mdpi.com
Identification of Key Pharmacophores and Functional Groups
The biological activity of Paclitaxel and its analogs is dictated by a specific three-dimensional arrangement of functional groups known as the pharmacophore. Identifying these key features is crucial for the rational design of new, more potent compounds.
The essential pharmacophoric elements of Paclitaxel are generally considered to be the C-2 benzoyl group, the taxane (B156437) ring system, and the C-13 side chain. nih.govznaturforsch.com Docking studies have shown that the C-2 benzoyl group and the taxane rings are essential for binding to the microtubule. nih.govznaturforsch.com The C-13 side chain, while also important for binding, primarily provides specificity. nih.govznaturforsch.com
| Functional Group/Moiety | General Role in Activity | Impact of Modification at C-7 |
|---|---|---|
| C-2 Benzoyl Group | Essential for microtubule binding. nih.govznaturforsch.com | Indirectly influenced by conformational changes induced by C-7 modifications. |
| Taxane Ring System | Forms the core scaffold for the pharmacophore. nih.govznaturforsch.com | The integrity of the ring system is crucial; C-7 modifications can alter its conformation. |
| C-13 Side Chain | Provides specific binding interactions. nih.govznaturforsch.com | The orientation of the side chain can be affected by changes at C-7. |
| C-7 Hydroxyl Group | Not essential for direct binding to tubulin. researchgate.netznaturforsch.com | Modifications are generally tolerated but can influence overall activity and properties. researchgate.net |
Computational Modeling and In Silico Design of Modified Structures
Computational modeling plays a vital role in the rational design of Paclitaxel analogs, allowing researchers to predict the properties and interactions of new molecules before they are synthesized.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govniscpr.res.inbenthamdirect.com In the context of "EPITAXOL C, 7-(P)," docking studies can be used to predict how different modifications at the C-7 position will affect the binding of the analog to tubulin. nih.govniscpr.res.in These studies can help to identify which modifications are likely to be beneficial and which may be detrimental to binding affinity. nih.govniscpr.res.in For example, a study that docked 84 Paclitaxel analogs to tubulin identified a compound with a significantly better glide score than Paclitaxel itself, suggesting a potentially stronger interaction. nih.gov
Molecular dynamics simulations take this a step further by simulating the movement of the molecule and the protein over time. biorxiv.org This can provide insights into the stability of the drug-protein complex and how modifications at the C-7 position might alter the conformational dynamics of both the drug and its binding site. biorxiv.org
QSAR Analysis for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.innih.govnih.gov By analyzing a set of Paclitaxel analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.govnih.gov
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding a chemical compound specifically named "EPITAXOL C, 7-(P)". This name does not correspond to any known substance in published research, patents, or chemical catalogs.
The specificity of the name suggests it may be a proprietary research code, a hypothetical molecule, or a misnomer for a different compound. Without any accessible data, it is not possible to generate a scientifically accurate and verifiable article on its structure-activity relationship, design strategies, or mechanistic validation as requested.
To fulfill the user's request for a professional and authoritative article, verifiable data from diverse, credible sources is required. The creation of speculative or fictional content would contradict the core principles of scientific accuracy.
Therefore, the requested article on "EPITAXOL C, 7-(P)" cannot be generated. If "EPITAXOL C, 7-(P)" is an internal or alternative name for a known compound, providing that standard chemical name (e.g., IUPAC name, CAS number, or common name like Paclitaxel) would be necessary to proceed with the request.
Biosynthesis and Metabolic Pathways of Epitaxol C, 7 P
Identification of Precursor Molecules and Enzymatic Steps
The biosynthesis of the Paclitaxel (B517696) core structure is a complex, multi-step process originating from basic isoprenoid units. researchgate.net The pathway begins with the condensation of three units of isopentenyl pyrophosphate (IPP) and one unit of dimethylallyl pyrophosphate (DMAPP) to form geranylgeranyl pyrophosphate (GGPP). researchgate.netbiorxiv.org This initial phase occurs via the methylerythritol phosphate (B84403) (MEP) pathway.
The formation of the characteristic taxane (B156437) skeleton is initiated by the enzyme taxadiene synthase (TS), which cyclizes GGPP to produce taxadiene, the first committed intermediate of the pathway. biorxiv.orgnih.gov Following the creation of the taxadiene backbone, a series of at least 19 enzymatic steps are required to produce the final Paclitaxel molecule. researchgate.net These modifications are primarily oxidation and acylation reactions catalyzed by cytochrome P450 monooxygenases and various transferases.
Key enzymatic steps include:
Hydroxylations: A cascade of hydroxylations at various positions on the taxane ring is carried out by cytochrome P450 enzymes (CYPs). For instance, taxadiene-5α-hydroxylase (T5αH) converts taxadiene to taxadien-5α-ol. researchgate.netnih.gov Subsequent hydroxylations occur at positions C1, C2, C7, C9, C10, and C13, catalyzed by specific hydroxylases like taxane 13α-hydroxylase (T13αH). researchgate.netnih.gov
Acylations: Acyltransferases are responsible for adding acetyl and benzoyl groups. For example, 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) catalyzes the acetylation at the C10 position. researcher.life The crucial C13 side chain is assembled separately from phenylalanine and attached to the baccatin (B15129273) III core. frontiersin.org An enzyme with taxane 7β-O-acyltransferase (T7AΤ) activity has been identified, which would be directly involved in modifying the C-7 position. researchgate.net
The biosynthesis is not strictly linear; rather, it functions as a metabolic network with potential branching pathways. nih.gov
Table 1: Key Precursors and Enzymes in Paclitaxel Biosynthesis
| Precursor/Intermediate | Enzyme | Function | Reference |
|---|---|---|---|
| IPP and DMAPP | GGPPS | Synthesis of GGPP | researchgate.netoup.com |
| Geranylgeranyl Pyrophosphate (GGPP) | Taxadiene Synthase (TS) | Cyclization to taxadiene skeleton | biorxiv.orgnih.gov |
| Taxadiene | Taxadiene 5α-hydroxylase (T5αH) | Hydroxylation at C5 | researchgate.netnih.gov |
| Taxadien-5α-ol | Taxane 13α-hydroxylase (T13αH) | Hydroxylation at C13 | researchgate.net |
| 10-deacetylbaccatin III | DBAT | Acetylation at C10 | researcher.life |
| Baccatin III | BAPT | Attachment of C13 side chain precursor | frontiersin.org |
Elucidation of Biosynthetic Gene Clusters
The genes encoding the enzymes for Paclitaxel biosynthesis are organized in clusters within the genome of Taxus species. biorxiv.orgnih.gov The completion of chromosome-level genome assemblies for several Taxus species, including Taxus chinensis and Taxus wallichiana, has been a significant breakthrough in identifying these clusters. biorxiv.orgresearchgate.netoup.com
Metabolic Fate and Biotransformation Pathways (Excluding Human Clinical Metabolism)
Metabolite Identification and Structural Elucidation (Mechanistic Focus)
In animal models, Paclitaxel undergoes phase I metabolic transformations, primarily through hydroxylation reactions. amazonaws.comnih.gov Studies in mice and rats have identified several metabolites. nih.govresearchgate.net High-resolution mass spectrometry has been a crucial tool for elucidating the structures of these metabolites. amazonaws.comresearchgate.net
The primary sites of hydroxylation on the Paclitaxel molecule are the C-6 position of the taxane ring and the phenyl group at the C-3' position of the side chain. nih.govresearchgate.net This leads to the formation of key metabolites such as 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. nih.govresearchgate.net Dihydroxylated metabolites, like 6α, 3'-p-dihydroxypaclitaxel, are also formed through subsequent oxidation. researchgate.net
Other identified metabolic transformations in animal models include:
Deacetylation: Removal of the acetyl group at the C10 position. amazonaws.com
Further Hydroxylation: Novel monohydroxylated structures, potentially at the C-2 or C-19 positions, have been identified in mice. nih.gov
These transformations generally result in metabolites that are more polar than the parent compound, facilitating their excretion. The metabolites are often less pharmacologically active than Paclitaxel itself. nih.gov
Enzyme Systems Involved in Xenobiotic Metabolism (In Vitro/Animal Models)
The metabolism of Paclitaxel is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I xenobiotic metabolism. nih.govresearchgate.netoulu.fi In vitro studies using liver microsomes and recombinant enzymes from different species have been instrumental in identifying the specific CYP isoforms involved. researchgate.neteolss.net
CYP3A Family: In rats, the CYP3A subfamily (specifically CYP3A1/3A2) is primarily responsible for metabolizing Paclitaxel into 3'-p-OH-PTX and 2-OH-PTX. researchgate.net
CYP2C Family: In humans, CYP2C8 is the main enzyme catalyzing the formation of 6α-hydroxypaclitaxel, the major metabolite. nih.govacs.org While direct orthologs behave differently across species, the CYP2C family is a key player. eolss.net
There are notable interspecies differences in Paclitaxel metabolism. For example, 6α-hydroxypaclitaxel, a major human metabolite, was not detected in rat plasma or liver microsome samples in one study, highlighting the importance of selecting appropriate animal models in preclinical research. researchgate.neteolss.net
Table 2: Major Paclitaxel Metabolites and Involved Enzyme Systems in Animal/In Vitro Models
| Metabolite | Metabolic Reaction | Primary Enzyme System (Family) | Model System | Reference |
|---|---|---|---|---|
| 6α-hydroxypaclitaxel | Alkane Hydroxylation | Cytochrome P450 (CYP2C) | Human Microsomes, Mice | nih.govacs.org |
| 3'-p-hydroxypaclitaxel | Aromatic Hydroxylation | Cytochrome P450 (CYP3A) | Human & Rat Microsomes | researchgate.netacs.org |
| 6α, 3'-p-dihydroxypaclitaxel | Sequential Hydroxylation | CYP2C and CYP3A | Human Microsomes | researchgate.net |
| 2-OH Paclitaxel | Hydroxylation | Cytochrome P450 (CYP3A) | Rat Microsomes | researchgate.net |
Regulation of Biosynthesis and Metabolic Flux
Transcriptional Regulation: Several families of transcription factors (TFs), such as MYB, bHLH, and ERF, have been identified as key regulators. researchgate.netmdpi.com These TFs can act as activators or repressors by binding to the promoter regions of biosynthetic genes. For example, the transcription factor ERF68 was shown to activate the expression of the taxane-2α-hydroxylase (T2H) gene. mdpi.com
Elicitation: The production of Paclitaxel can be significantly enhanced by the application of elicitors, particularly methyl jasmonate. researchgate.net Jasmonate treatment has been shown to up-regulate the expression of nearly all enzyme-encoding genes in the Paclitaxel synthesis pathway. researchgate.net This response is part of the plant's natural defense mechanism against stress. frontiersin.org
Metabolic Flux and Engineering: Controlling the metabolic flux is crucial for maximizing Paclitaxel yield. One strategy involves inhibiting competing pathways that draw from the same pool of precursors. frontiersin.org For instance, the phenylpropanoid pathway competes with the Paclitaxel side-chain biosynthesis for the precursor phenylalanine. frontiersin.org Using CRISPR-guided DNA methylation to knock down the expression of phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway, resulted in a significant increase in Paclitaxel accumulation in cell cultures. frontiersin.org This highlights the importance of understanding and manipulating the broader metabolic network to enhance the production of a target compound. oup.com
Advanced Methodologies for Characterization and Quantification of Epitaxol C, 7 P in Research Contexts
High-Resolution Mass Spectrometry for Metabolomic Profiling (Research Application)
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the detailed analysis of EPITAXOL C, 7-(P) within complex biological matrices. Its capability to provide exact mass measurements with high accuracy and resolution allows for the unequivocal identification and quantification of the compound and its metabolites. In metabolomic studies, HRMS is employed to generate comprehensive profiles of endogenous and exogenous molecules, enabling researchers to observe the subtle yet significant changes induced by EPITAXOL C, 7-(P).
The application of HRMS in this context often involves coupling with advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). This combination, known as UHPLC-HRMS, enhances the separation of isomers and isobars, which is critical for the unambiguous identification of metabolites in intricate biological samples. The high resolving power of instruments such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of compounds with very similar mass-to-charge ratios, a common challenge in metabolomics.
Data generated from these analyses are typically processed using sophisticated bioinformatics tools to identify metabolic pathways affected by EPITAXOL C, 7-(P). This approach not only confirms the presence and concentration of the parent compound but also reveals its metabolic fate, providing a holistic view of its biochemical impact.
| Parameter | Instrument | Resolution (FWHM) | Mass Accuracy (ppm) | Application |
| Exact Mass Measurement | Orbitrap Fusion Lumos | >450,000 | <1 | Metabolite Identification |
| Isotopic Fine Structure | 15T FT-ICR MS | >1,000,000 | <0.5 | Elemental Composition Determination |
| Quantitative Analysis | Q-Exactive HF | >240,000 | <1 | Targeted Quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution. In the study of EPITAXOL C, 7-(P), NMR is invaluable for characterizing its interactions with biological targets such as proteins and nucleic acids. Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR are particularly useful for identifying binding epitopes and determining binding affinities.
STD NMR experiments allow for the identification of the specific protons of EPITAXOL C, 7-(P) that are in close proximity to its target macromolecule. By irradiating the protein and observing the transfer of saturation to the ligand, a map of the binding interface can be generated. This information is crucial for understanding the molecular basis of recognition and for guiding the rational design of analogues with improved binding properties.
Furthermore, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to monitor conformational changes in both the ligand and the target upon binding. These experiments provide detailed insights into the structural rearrangements that accompany complex formation, which are often critical for biological function.
| NMR Technique | Information Obtained | Application to EPITAXOL C, 7-(P) |
| Saturation Transfer Difference (STD) | Binding epitope mapping | Identifies the parts of the molecule directly interacting with the target. |
| 1H-15N HSQC | Protein backbone chemical shift perturbations | Maps the binding site on the protein target. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (Kd, ΔH, ΔS) | Quantifies the binding affinity and thermodynamic driving forces. |
X-ray Crystallography and Cryo-EM for Complex Structure Elucidation
To gain a definitive, high-resolution understanding of how EPITAXOL C, 7-(P) interacts with its biological targets, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the gold standard techniques. These methods provide three-dimensional atomic coordinates of the ligand-target complex, revealing the precise orientation and conformation of the bound molecule.
X-ray crystallography requires the formation of a well-ordered crystal of the EPITAXOL C, 7-(P)-target complex. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built. This technique has been instrumental in revealing the molecular details of countless drug-target interactions, providing a solid foundation for structure-based drug design.
Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible complexes that are difficult to crystallize. In this method, the sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Sophisticated image processing algorithms are then used to reconstruct a 3D model of the complex. Cryo-EM is especially powerful for studying membrane proteins and other challenging targets that are often relevant for the action of compounds like EPITAXOL C, 7-(P).
| Technique | Resolution | Sample Requirements | Key Advantage |
| X-ray Crystallography | Typically 1.5-3.5 Å | High-quality, well-diffracting crystals | Atomic resolution detail of the binding site |
| Cryo-Electron Microscopy | Typically 2.5-5 Å | Purified, stable complex in solution | Applicable to large and flexible complexes that do not crystallize |
Microfluidic Platforms for High-Throughput Mechanistic Screening
Microfluidic technologies offer a powerful platform for the high-throughput screening and mechanistic investigation of compounds like EPITAXOL C, 7-(P). These "lab-on-a-chip" systems enable the precise manipulation of minute volumes of fluids, allowing for rapid and automated experiments with significantly reduced reagent consumption.
In the context of EPITAXOL C, 7-(P), microfluidic devices can be designed to perform a wide array of assays, from initial binding screens to more complex cell-based functional assays. For instance, microfluidic platforms can be used to measure binding kinetics by flowing the compound over a surface functionalized with its target and monitoring the association and dissociation rates in real-time. This provides a dynamic view of the interaction that is often not captured by endpoint assays.
Furthermore, microfluidic systems can be integrated with various detection methods, including fluorescence microscopy, mass spectrometry, and electrochemical sensors, providing a versatile toolkit for mechanistic studies. The ability to create complex experimental conditions, such as concentration gradients and co-culture systems, on a single chip allows for the investigation of the compound's effects in a more physiologically relevant context.
Isotope Labeling Techniques for Pathway Tracing
Isotope labeling is a fundamental technique used to trace the metabolic fate of a compound and to elucidate the biochemical pathways in which it participates. By replacing one or more atoms in the EPITAXOL C, 7-(P) molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ³H), researchers can track its journey through a biological system.
When combined with analytical techniques like mass spectrometry or NMR, isotope labeling allows for the unambiguous identification of metabolites derived from EPITAXOL C, 7-(P). The characteristic mass shift or NMR signal introduced by the isotope makes it possible to distinguish the compound and its metabolic products from the vast background of endogenous molecules.
This approach is particularly powerful for quantitative flux analysis, where the flow of atoms through metabolic pathways is measured. By providing cells or organisms with a labeled precursor and monitoring the incorporation of the label into various metabolites over time, a detailed map of metabolic rewiring induced by EPITAXOL C, 7-(P) can be constructed. This level of detail is essential for understanding its mechanism of action and for identifying potential off-target effects.
Emerging Research Frontiers and Future Directions for Epitaxol C, 7 P
Integration with Systems Biology Approaches
The complexity of cellular responses to taxanes necessitates a holistic view that extends beyond single-target interactions. While specific systems biology studies on EPITAXOL C, 7-(P) are not yet prevalent, the framework for such investigations is well-established from research on related taxanes. A systems biology approach can provide profound insights into the global effects of a drug, identifying network-level changes in gene expression, protein interactions, and metabolic pathways. waocp.org
Future research on EPITAXOL C, 7-(P) could employ a suite of 'omics' technologies. For instance, transcriptomics (RNA-seq) and proteomics could be used to map the global changes in gene and protein expression in cancer cells following treatment. This data can identify not only the intended effects on microtubule-related processes but also off-target effects and novel mechanisms of action. A study on taxane-anthracycline chemoresistance successfully used a network analysis of differentially expressed genes to identify functional modules, such as the phagocytic vesicle membrane, as being upregulated in resistant phenotypes. waocp.org Applying a similar methodology to EPITAXOL C, 7-(P) could reveal unique resistance mechanisms or vulnerabilities conferred by its specific chemical structure.
Furthermore, integrating this molecular data into network pharmacology models could predict new protein targets and elucidate the compound's polypharmacological profile. Such an approach could facilitate the discovery of synergistic drug combinations, potentially pairing EPITAXOL C, 7-(P) with agents that target nodes identified in the network analysis, a strategy that has shown promise for enhancing taxane (B156437) efficacy. waocp.org The ultimate goal is to move from a one-drug, one-target paradigm to a comprehensive understanding of how EPITAXOL C, 7-(P) perturbs the entire cellular system, paving the way for more rational and personalized therapeutic strategies. mdpi.com
Development of Advanced Research Probes and Tools
To dissect the precise molecular interactions and dynamic behavior of EPITAXOL C, 7-(P) within a cellular environment, the development of advanced chemical probes is indispensable. These tools are designed to visualize, track, and quantify the compound's engagement with its biological targets in real-time and in situ.
One promising avenue is the synthesis of fluorescently-labeled analogs . Researchers have successfully created photoresponsive derivatives of paclitaxel (B517696) that allow for light-based control of its activity. news-medical.net These "photocaged" taxanes can be activated in specific cells or even subcellular regions, like neurons, with high spatiotemporal precision, enabling detailed studies of cytoskeleton dynamics and the localized effects of the drug. news-medical.net Creating a similar photoresponsive version of EPITAXOL C, 7-(P) would allow investigators to optically control its function, helping to elucidate its unique biological effects and potentially understand how its side-effect profile might differ from paclitaxel. news-medical.net
Another critical tool is the isotopically-labeled analog . Studies using techniques like Rotational Echo Double Resonance (REDOR) NMR on isotopically labeled paclitaxel have been instrumental in determining its biologically active conformation when bound to tubulin. acs.org Synthesizing EPITAXOL C, 7-(P) with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would enable similar high-resolution structural studies. This would provide direct evidence of its binding mode and conformation, clarifying how the N-hexanoyl substitution and C7-epimerization influence its interaction with the microtubule binding pocket.
Finally, the development of affinity-based probes , such as biotinylated or clickable alkyne-tagged derivatives, would facilitate the identification of binding partners beyond tubulin. These probes can be used in pull-down assays coupled with mass spectrometry to isolate and identify proteins that interact with EPITAXOL C, 7-(P), potentially uncovering novel targets and pathways affected by the drug.
Exploration of Novel Biological Roles and Pathways
While the primary mechanism of taxanes involves microtubule stabilization, emerging research indicates that their biological activity is far more complex. nih.gov Studies on the closely related 7-epi-paclitaxel have revealed novel roles that may be shared or uniquely modulated by EPITAXOL C, 7-(P).
A significant finding is the ability of 7-epi-paclitaxel to induce apoptosis (programmed cell death) in cancer cells that have developed resistance to other chemotherapeutics like cisplatin. This activity was shown to be mediated through the suppression of key survival signaling pathways. Specifically, treatment with 7-epi-paclitaxel led to a reduction in the phosphorylation (and thus, activity) of critical proteins in the AKT and MAPK (mitogen-activated protein kinase) signaling cascades. The suppression of these pro-survival pathways triggers both intrinsic and extrinsic apoptotic routes, leading to cancer cell death.
Given the structural similarities, it is a compelling hypothesis that EPITAXOL C, 7-(P) may exert similar or even enhanced effects on these pathways. The N-hexanoyl substitution could alter the compound's binding affinity for upstream regulators or downstream effectors within these cascades. Future research should focus on detailed cell signaling studies to determine if EPITAXOL C, 7-(P) can indeed overcome chemoresistance by modulating these pathways. Investigating its effect on the expression and activation of proteins like Bcl-2 family members and caspases would provide a deeper understanding of its pro-apoptotic potential.
Interactive Table: Key Signaling Effects of 7-Epitaxol in Cisplatin-Resistant Cells (Data from studies on 7-epi-paclitaxel, serving as a model for potential investigation of EPITAXOL C, 7-(P))
Methodological Advancements for Enhanced Mechanistic Resolution
Achieving a granular understanding of how EPITAXOL C, 7-(P) functions at a molecular level requires the application of cutting-edge analytical and biophysical techniques. The complexity of taxanes, which are subject to in-vitro epimerization and hydrolysis, necessitates methods that can precisely resolve different isomers and degradation products. researchgate.net
Advanced Chromatographic and Mass Spectrometric Methods: High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of taxanes. oup.comchromatographyonline.com Modern methods, such as Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), offer superior resolution and sensitivity. thermofisher.com These techniques are crucial for accurately quantifying EPITAXOL C, 7-(P) and its metabolites in biological matrices, studying its pharmacokinetic profile, and understanding its degradation kinetics. researchgate.netunesp.br The development of a specific and validated LC-MS/MS method for EPITAXOL C, 7-(P) would be a critical step for its preclinical development. thermofisher.com
High-Resolution Structural Methods: While X-ray crystallography provides static snapshots of drug-target interactions, solid-state NMR (ssNMR) has emerged as a powerful tool for determining the three-dimensional structure of ligands bound to large protein complexes in a non-crystalline state. Applying ssNMR to tubulin complexed with EPITAXOL C, 7-(P) could reveal its precise bound conformation and atomic-level interactions within the binding site. acs.org
Kinetic and Biophysical Assays: Understanding the dynamics of epimerization is key, as the interconversion between C7 epimers can impact biological activity. researchgate.net Kinetic studies using HPLC can elucidate the rate and equilibrium of the epimerization of EPITAXOL C, 7-(P) under various physiological conditions. Furthermore, biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to directly measure the binding affinity and thermodynamics of its interaction with tubulin, providing a quantitative basis for its biological activity.
Theoretical Frameworks for Predicting Compound Behavior
Computational and theoretical chemistry provides a powerful framework for predicting the behavior of complex molecules like EPITAXOL C, 7-(P), guiding synthesis, and interpreting experimental data. These in silico approaches can accelerate drug development by prioritizing promising candidates and providing mechanistic hypotheses.
Quantum Mechanical (QM) Modeling: The prediction of NMR chemical shifts using quantum chemical methods, such as Density Functional Theory (DFT), has become a vital tool for structural elucidation. researchgate.netnih.gov For a molecule like EPITAXOL C, 7-(P), where multiple stereoisomers are possible, QM-NMR approaches can accurately predict the spectra for different potential structures. researchgate.netscite.ai By comparing these computed spectra with experimental results, the correct relative configuration can be unambiguously assigned, which is a critical step in understanding its structure-activity relationship. Machine learning models trained on QM calculations are now enabling real-time prediction of chemical shifts with DFT-level accuracy, dramatically speeding up this process. nih.govnsf.gov
Molecular Dynamics (MD) and Docking: Molecular modeling can be used to generate a common pharmacophore model that explains how structurally diverse molecules, like taxanes and epothilones, can bind to the same site on tubulin. pnas.org Using the known structure of the tubulin-paclitaxel complex as a starting point, EPITAXOL C, 7-(P) can be computationally docked into the binding site. Subsequent MD simulations can then predict its preferred binding conformation, the stability of the interaction, and the specific hydrogen bonds and hydrophobic contacts that anchor it to the protein. This can help rationalize its biological activity and guide the design of new analogs with improved affinity or altered properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to correlate variations in the chemical structure of a series of compounds with their biological activity. For taxane analogues, QSAR studies have shown that hydrophobic and steric parameters are key determinants of their anticancer activity. nih.govresearchgate.net A QSAR study focused on derivatives of EPITAXOL C, 7-(P) could identify the optimal chemical properties for the N-acyl chain, potentially leading to the design of more potent compounds with improved pharmacological profiles.
Ethical Considerations in Research on Novel Chemical Entities
Responsible Conduct of Research
The responsible conduct of research (RCR) provides a framework for ethical scientific investigation, ensuring that studies are conducted with integrity and a commitment to the advancement of knowledge while upholding societal trust. acs.org This is particularly crucial when dealing with novel compounds like EPITAXOL C, 7-(P), where the full scope of its properties and potential impacts is not yet understood.
The journey of a new chemical entity from laboratory synthesis to potential therapeutic application is fraught with ethical checkpoints. For a compound like EPITAXOL C, 7-(P), which is identified as a derivative of the well-known anti-cancer drug paclitaxel (B517696), the ethical considerations are manifold. selleckchem.comchemfaces.com Researchers have an obligation to build upon the existing body of knowledge responsibly. This involves a thorough review of the known biological activities of related compounds to anticipate potential effects and to design experiments that are both informative and ethically sound.
A core tenet of RCR is the principle of "good citizenship applied to professional life". nih.gov This encompasses a range of practices, including the honest reporting of results, appropriate authorship, and the avoidance of conflicts of interest. In the context of EPITAXOL C, 7-(P), this means that all research findings, whether they indicate potential efficacy or a lack thereof, must be reported transparently to the scientific community. This ensures that future research is built on a solid and truthful foundation.
Furthermore, the ethical framework for research involving novel chemical entities extends to the stewardship of public and private funding. researchgate.net Researchers and their institutions are accountable for the responsible use of these resources, which necessitates well-designed studies that are likely to yield meaningful results. The investigation of EPITAXOL C, 7-(P) must therefore be justified by a clear scientific rationale and a study design that maximizes the potential for knowledge gain while minimizing unnecessary experimentation.
Data Integrity and Reproducibility in Pre-clinical Studies
Pre-clinical research forms the bedrock of evidence for any new potential therapeutic agent. It is in this phase that the initial biological activity and safety profile of a compound like EPITAXOL C, 7-(P) are established. Consequently, the integrity and reproducibility of data generated during pre-clinical studies are of paramount importance.
The "reproducibility crisis" in biomedical research has been a topic of significant concern, with many published findings proving difficult to replicate. licorbio.comahajournals.org This not only wastes resources but can also lead to misguided further research and, in the long run, erode public trust in science. To counter this, a culture of rigor and transparency is essential. nih.gov
For a compound like EPITAXOL C, 7-(P), ensuring data integrity begins with meticulous record-keeping and the use of standardized laboratory protocols. trilogywriting.com All experimental details, from the characterization of the compound to the specifics of the assays performed, must be documented in a way that allows for independent verification. The chemical properties of EPITAXOL C, 7-(P) are detailed in the table below.
| Property | Value |
| CAS Number | 156130-25-5 chromadex.comchemsrc.com |
| Chemical Formula | C46H57NO14 chromadex.com |
| Molecular Weight | 847.94 g/mol chemsrc.com |
This table presents the fundamental chemical properties of EPITAXOL C, 7-(P).
Recent studies have explored the in vitro effects of a related compound, 7-Epitaxol, demonstrating its potential to induce apoptosis in certain cancer cell lines. nih.govresearchgate.net For such findings to be considered robust, the underlying data must be reproducible. This requires detailed reporting of experimental methods, including cell line authentication, reagent sources, and statistical analyses. The principles of ALCOA (Attributable, Legible, Contemporaneous, Original, and Accurate) are crucial for maintaining data integrity in these pre-clinical evaluations. trilogywriting.com
Moreover, the pressure to publish positive results can be a significant driver of irreproducibility. trilogywriting.com Ethical research conduct demands that all data, including results that may not support the initial hypothesis, are reported. This comprehensive approach provides a more complete and unbiased understanding of the biological activity of EPITAXOL C, 7-(P). The implementation of practices such as pre-specifying analysis plans and making raw data publicly available can help to mitigate selective reporting and enhance the reproducibility of research findings. nih.govresearchgate.net
Conclusion
Synthesis of Key Mechanistic Findings
The primary mechanism of action for 7-Epitaxol mirrors that of paclitaxel (B517696), centering on the disruption of microtubule dynamics, which are crucial for cell division. nih.gov However, recent research has illuminated more complex and specific pathways.
Microtubule Stabilization and Cell Cycle Arrest: Like its parent compound, 7-Epitaxol binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing the dynamic instability required for their normal function in forming the mitotic spindle during cell division. nih.govgoogle.com This action leads to an arrest of the cell cycle, typically at the G2/M phase, ultimately inhibiting cancer cell proliferation. mdpi.comnih.gov
Induction of Apoptosis and Autophagy: Beyond mitotic arrest, 7-Epitaxol actively triggers programmed cell death through multiple signaling cascades. Studies in head and neck squamous cell carcinoma (HNSCC) have shown that 7-Epitaxol exerts significant cytotoxic effects by inducing both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). mdpi.comsemanticscholar.org
The apoptotic response is mediated through both intrinsic and extrinsic pathways. nih.govresearchgate.net Key findings include:
Activation of Caspases: 7-Epitaxol treatment leads to the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), as well as Poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov
Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and Bcl-xL while increasing pro-apoptotic members such as Bax, Bak, and Bid. mdpi.comsemanticscholar.org
Mitochondrial Disruption: The compound induces depolarization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway. semanticscholar.org
Inhibition of Key Survival Pathways: A critical aspect of 7-Epitaxol's mechanism is its ability to suppress pro-survival signaling pathways that are often overactive in cancer cells. Research demonstrates that 7-Epitaxol downregulates the phosphorylation, and thus the activity, of key kinases in the PI3K/AKT and MAPK/ERK pathways. mdpi.comnih.gov The suppression of the ERK1/2 signaling, in particular, has been identified as a crucial event that triggers both apoptosis and autophagy in HNSCC cells. semanticscholar.orgresearchgate.net This is significant because these pathways are central to cell proliferation, survival, and resistance to chemotherapy.
Remaining Challenges and Unanswered Questions
Despite the growing understanding of 7-Epitaxol, several challenges and questions persist, hindering its full therapeutic exploitation.
Thermodynamic Stability and Synthesis: One of the major historical challenges has been the chemical relationship between paclitaxel and 7-Epitaxol. The epimerization at the C-7 position can occur under various conditions, and 7-Epitaxol is often considered the more thermodynamically stable form. mdpi.comgoogle.com While this stability can be an advantage, controlling the conversion and producing pure 7-Epitaxol efficiently and cost-effectively remains a focus. Although methods for converting paclitaxel to 7-Epitaxol with high efficiency (over 80%) using affordable reagents like sodium bicarbonate have been developed, scaling this for mass production presents ongoing challenges. nih.govgoogle.com
Role in Drug Resistance: The interplay between 7-Epitaxol and drug resistance mechanisms is complex. While it shows efficacy in cisplatin-resistant cells, the induction of autophagy can be a double-edged sword. nih.gov Autophagy can act as a tumor-suppressive mechanism, but it can also become a cytoprotective response, allowing cancer cells to survive chemotherapy, potentially leading to resistance. researchgate.net Understanding the precise molecular switches that determine whether 7-Epitaxol-induced autophagy leads to cell death or survival is a critical unanswered question.
Future Impact on Fundamental Biological Understanding
The study of 7-Epitaxol has the potential to significantly impact our fundamental understanding of cell biology and cancer therapeutics.
Dissecting Microtubule-Associated Processes: As a potent microtubule-stabilizing agent, 7-Epitaxol serves as a valuable chemical probe to study the myriad processes dependent on microtubule dynamics. Beyond mitosis, this includes intracellular transport, cell signaling, and maintenance of cell architecture. researchgate.net By comparing the subtle differences in interaction between paclitaxel, 7-Epitaxol, and tubulin, researchers can gain a more refined understanding of the structural requirements for microtubule stabilization.
Elucidating Cell Death Pathways: 7-Epitaxol's ability to concurrently induce apoptosis and autophagy through the inhibition of the ERK1/2 pathway provides a powerful model for studying the crosstalk between these two major cell death/survival pathways. semanticscholar.org Future research could use this compound to unravel how cancer cells balance these processes and how this balance can be tipped towards definitive cell death. This could reveal novel targets for combination therapies designed to block pro-survival autophagy while enhancing apoptosis.
Overcoming Chemotherapy Resistance: Perhaps the most significant future impact lies in its potential to overcome clinical chemotherapy resistance. Its demonstrated efficacy in cisplatin-resistant cell lines suggests it may bypass certain resistance mechanisms. nih.gov Further investigation into its activity against paclitaxel-resistant cancers is a logical and crucial next step. If 7-Epitaxol is effective where paclitaxel fails, it could lead to new treatment strategies for patients with relapsed or refractory disease. Understanding why it can overcome resistance—whether due to its increased stability, altered cellular uptake, or differential engagement of signaling pathways—will provide profound insights into the fundamental biology of drug resistance itself.
Q & A
Q. How to address batch-to-batch variability in EPITAXOL C, 7-(P) synthesis?
- Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use multivariate analysis (e.g., PCA) to identify critical process parameters .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting pharmacokinetic data for EPITAXOL C, 7-(P)?
Q. What statistical frameworks are suitable for dose-response studies of EPITAXOL C, 7-(P)?
- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Incorporate mixed-effects models for repeated measures and adjust for multiple comparisons (e.g., Holm-Bonferroni) .
Reproducibility and Reporting
Q. How to ensure reproducibility in EPITAXOL C, 7-(P) studies?
- Answer : Provide detailed supplemental materials (e.g., synthetic protocols, raw spectra). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use electronic lab notebooks for traceability .
Q. Q. What guidelines apply to reporting in vitro efficacy data for EPITAXOL C, 7-(P)?
- Answer : Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) standards. Disclose cell line authentication and mycoplasma testing results .
Integration with Broader Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
